3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Attachment of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-methylbenzyl chloride in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiadiazole ring make this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study the interactions of thiadiazole-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and benzamide core may interact with active sites or binding pockets, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-(4-methylbenzyl)benzamide: Lacks the thiadiazole ring, making it less versatile in terms of electronic properties.
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both the methoxy groups and the thiadiazole ring in 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique, offering a combination of electronic properties and potential biological activity that is not found in the similar compounds listed above.
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGOSSBWSZCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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